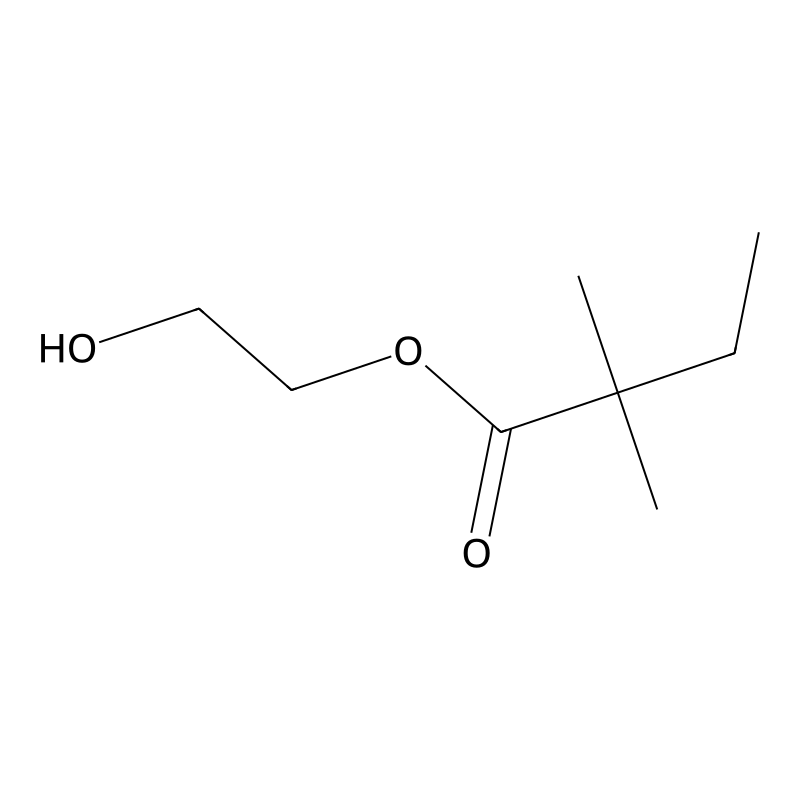2-Hydroxyethyl 2,2-dimethylbutanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biocompatibility and Drug Delivery
PHEMA is a biocompatible polymer, meaning it is well-tolerated by living tissues and does not elicit a significant immune response []. This property makes it highly attractive for various biomedical applications, including drug delivery systems. Researchers have explored PHEMA-based hydrogels for controlled release of drugs, offering several advantages:
- Tunable properties: PHEMA hydrogels can be modified to control the rate of drug release by adjusting the crosslinking density and incorporating specific functional groups [].
- Biodegradability: Certain PHEMA derivatives can be designed to degrade over time, minimizing the need for surgical removal after drug delivery [].
- Targeting: PHEMA hydrogels can be functionalized with targeting molecules to deliver drugs to specific tissues or cells [].
Tissue Engineering and Regeneration
PHEMA's ability to support cell growth and adhesion makes it valuable in tissue engineering and regeneration research. Studies have investigated PHEMA-based scaffolds for:
- Cartilage regeneration: PHEMA scaffolds have been shown to promote the growth and differentiation of chondrocytes, the cells that form cartilage [].
- Bone regeneration: PHEMA-based composites have been explored for bone tissue engineering, providing a supportive structure for bone cell growth [].
- Skin regeneration: PHEMA hydrogels have been used as artificial skin substitutes to promote wound healing and skin regeneration [].
Other Scientific Research Applications
Beyond drug delivery and tissue engineering, PHEMA finds applications in various scientific research fields:
- Cell culture: PHEMA coatings are used on cell culture plates to prevent cell adhesion, facilitating the study of specific cell types [].
- Biosensors: PHEMA hydrogels can be incorporated into biosensors for the detection of various biological molecules due to their ability to swell and shrink in response to specific stimuli [].
- Microgels: PHEMA microgels are microscopic, crosslinked polymer particles with unique properties useful in drug delivery, diagnostics, and separation technologies [].
2-Hydroxyethyl 2,2-dimethylbutanoate is an organic compound characterized by its ester functional group and is known for its unique structure, which includes a hydroxyl group and a branched alkyl chain. This compound has the molecular formula C8H16O3 and a molecular weight of approximately 160.21 g/mol. It is typically a colorless liquid with a pleasant odor, exhibiting moderate solubility in water and good solubility in organic solvents. The compound is notable for its low volatility and relatively high boiling point of 189 °C at atmospheric pressure, making it suitable for various applications in chemical synthesis and materials science .
The primary mechanism of action of pHEMA is related to its hydrophilicity and ability to form hydrogels. The hydroxyl groups on the polymer chain interact with water molecules, creating a three-dimensional network that can absorb significant amounts of water. This property makes pHEMA hydrogels biocompatible and suitable for various applications, such as:
- Drug delivery: pHEMA hydrogels can encapsulate and release drugs in a controlled manner [].
- Tissue engineering: pHEMA scaffolds can provide a supportive environment for cell growth and tissue regeneration [].
- Contact lenses: pHEMA hydrogels are a common material used in soft contact lenses due to their biocompatibility and water content, which allows for oxygen permeability to the cornea [].
The chemical reactivity of 2-Hydroxyethyl 2,2-dimethylbutanoate primarily involves esterification and hydrolysis reactions. Under acidic or basic conditions, the ester can undergo hydrolysis to yield the corresponding alcohol (2-hydroxyethyl alcohol) and the acid (2,2-dimethylbutanoic acid). Additionally, it can participate in transesterification reactions with other alcohols, leading to the formation of different esters.
Synthesis of 2-Hydroxyethyl 2,2-dimethylbutanoate can be achieved through several methods:
- Esterification: Reacting 2-hydroxyethyl alcohol with 2,2-dimethylbutanoic acid in the presence of an acid catalyst.
- Transesterification: Using another ester as a reactant to produce 2-Hydroxyethyl 2,2-dimethylbutanoate.
- Direct Alkylation: Involves alkylating a hydroxyl group with an appropriate alkyl halide under basic conditions.
These methods can be optimized based on the desired yield and purity of the final product.
The applications of 2-Hydroxyethyl 2,2-dimethylbutanoate span various industries:
- Polymer Production: It serves as a monomer in the synthesis of polymers and copolymers.
- Coatings and Adhesives: Used in formulations for coatings due to its favorable chemical properties.
- Pharmaceuticals: Potentially useful in drug delivery systems due to its biocompatibility.
- Cosmetics: Employed as an ingredient in cosmetic formulations for its emollient properties.
Several compounds share structural similarities with 2-Hydroxyethyl 2,2-dimethylbutanoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 3-hydroxy-2,2-dimethylbutanoate | Contains an ethyl group instead of hydroxyethyl | Exhibits different solubility characteristics |
| 2-Hydroxyethyl methacrylate | Contains a methacrylate functional group | Widely used in polymerization processes |
| Butyl acrylate | Has a butyl group and an acrylate function | Known for flexibility in polymer applications |
Each of these compounds has distinct properties that make them suitable for specific applications while sharing similar functional groups that influence their reactivity and utility.
XLogP3
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








